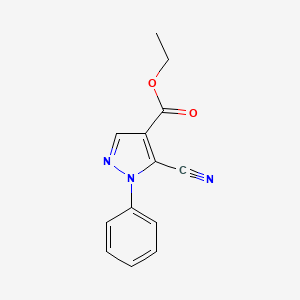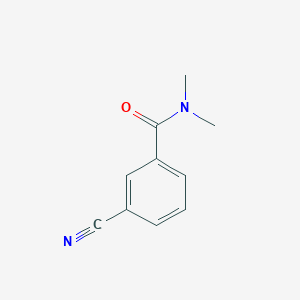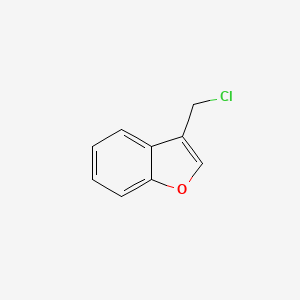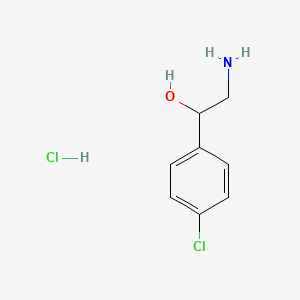![molecular formula C17H18O2 B1610636 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid CAS No. 81770-19-6](/img/structure/B1610636.png)
4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Descripción general
Descripción
“4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C18H20O2 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has a tert-butyl group attached to one of the phenyl rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .
Molecular Structure Analysis
The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be analyzed based on its molecular formula C18H20O2 . The compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings .
Chemical Reactions Analysis
While specific chemical reactions involving “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not available in the retrieved data, similar compounds such as 4,4’-di-tert-butylbiphenyl have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be inferred from its structure and the properties of similar compounds. For instance, 4,4’-di-tert-butylbiphenyl, a related compound, has a molecular weight of 266.4204 g/mol and a fusion temperature of 392 K .
Aplicaciones Científicas De Investigación
Electron Acceptance in Organic Synthesis
This compound is used in the generation of 1,2-di(lithiomethyl)benzene and is found to accept electrons from Li metal to give a radical anion. This anion is highly effective in converting alkyl halides to alkyllithiums, which are pivotal intermediates in organic synthesis .
Cosmetic Industry
A derivative of this compound is utilized in the production of Avobenzone, a UVA blocker, hence playing a significant role in sunscreen formulations and other cosmetic products .
PVC Heat Stabilizers
The metal salts of this acid are used as heat stabilizers for PVC (Polyvinyl Chloride), which helps to prevent degradation at high temperatures .
Cooling Fluids
It serves as an antifreeze and corrosion inhibitor in cooling fluids, ensuring the longevity and efficiency of cooling systems .
Lubricants and Coatings
This compound finds applications in lubricants, abrasives, paints, and coating industries due to its chemical properties that enhance product performance .
Sirtuin Inhibition in Yeast
It has been identified as a potent yeast sirtuin (Sir2p) inhibitor, which has implications for research into aging and metabolic regulation .
Safety and Hazards
Safety data for “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is not available in the retrieved data. However, general safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
It’s structurally related compound, 4-tert-butylbenzoic acid, has been reported to act as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a significant role in aging, inflammation, and a host of diseases.
Mode of Action
For instance, the structurally related compound, 4-tert-Butylbenzoic acid, inhibits the activity of yeast sirtuin (Sir2p), which could lead to changes in cellular metabolism and longevity .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that this compound may influence pathways related to cellular metabolism and aging, given its potential interaction with sirtuins .
Result of Action
Based on the potential inhibition of sirtuins, it can be inferred that this compound may have effects on cellular metabolism and aging .
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCURRVOSGMKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510398 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81770-19-6 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1610556.png)



![({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B1610565.png)






